molecular formula C10H16ClNO B1653694 (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride CAS No. 1909288-01-2

(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride

Cat. No.: B1653694
CAS No.: 1909288-01-2
M. Wt: 201.69
InChI Key: BMEURCJUZUUUMO-DDWIOCJRSA-N
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Description

(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reductive amination of 2-methoxy-5-methylphenylacetonitrile. The reaction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical synthesis, which involves optimizing reaction conditions to achieve high yield and purity. The process may include the use of catalysts and specific solvents to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: (1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various substituted phenyl compounds.

Scientific Research Applications

(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride is used in various scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of neurotransmitter systems and receptor binding assays.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

(1R)-1-(2-methoxy-5-methylphenyl)ethan-1-amine hydrochloride is similar to other phenethylamine derivatives, such as (1R)-1-(2-methoxyphenyl)ethan-1-amine hydrochloride and (1R)-1-(3-methoxyphenyl)ethan-1-amine hydrochloride. its unique structural features, such as the presence of a methyl group at the 5-position of the phenyl ring, contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • (1R)-1-(2-methoxyphenyl)ethan-1-amine hydrochloride

  • (1R)-1-(3-methoxyphenyl)ethan-1-amine hydrochloride

  • (1R)-1-(4-methoxyphenyl)ethan-1-amine hydrochloride

Properties

IUPAC Name

(1R)-1-(2-methoxy-5-methylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-7-4-5-10(12-3)9(6-7)8(2)11;/h4-6,8H,11H2,1-3H3;1H/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMEURCJUZUUUMO-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)OC)[C@@H](C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909288-01-2
Record name Benzenemethanamine, 2-methoxy-α,5-dimethyl-, hydrochloride (1:1), (αR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1909288-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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